molecular formula C24H25N3O3 B2671459 1-(1-{[1,1'-Biphenyl]-4-carbonyl}piperidin-4-yl)-3-cyclopropylimidazolidine-2,4-dione CAS No. 2097868-04-5

1-(1-{[1,1'-Biphenyl]-4-carbonyl}piperidin-4-yl)-3-cyclopropylimidazolidine-2,4-dione

Cat. No.: B2671459
CAS No.: 2097868-04-5
M. Wt: 403.482
InChI Key: SWERHTVRDLBUOD-UHFFFAOYSA-N
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Description

1-(1-{[1,1’-Biphenyl]-4-carbonyl}piperidin-4-yl)-3-cyclopropylimidazolidine-2,4-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a unique structure that combines a biphenyl group, a piperidine ring, and an imidazolidine-dione moiety, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-{[1,1’-Biphenyl]-4-carbonyl}piperidin-4-yl)-3-cyclopropylimidazolidine-2,4-dione typically involves multiple steps:

    Formation of the Biphenyl Carbonyl Intermediate: The initial step involves the preparation of the biphenyl carbonyl intermediate. This can be achieved through Friedel-Crafts acylation of biphenyl with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Piperidine Ring Introduction: The next step involves the introduction of the piperidine ring. This can be done by reacting the biphenyl carbonyl intermediate with piperidine under basic conditions to form the corresponding piperidinyl ketone.

    Cyclopropylimidazolidine-2,4-dione Formation: The final step involves the formation of the cyclopropylimidazolidine-2,4-dione moiety. This can be achieved by reacting the piperidinyl ketone with cyclopropyl isocyanate under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-{[1,1’-Biphenyl]-4-carbonyl}piperidin-4-yl)-3-cyclopropylimidazolidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting ketone groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Functionalized derivatives with various substituents.

Scientific Research Applications

Chemistry

In chemistry, 1-(1-{[1,1’-Biphenyl]-4-carbonyl}piperidin-4-yl)-3-cyclopropylimidazolidine-2,4-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biology and medicine, this compound may have potential as a pharmacophore for the development of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it versatile for industrial applications.

Mechanism of Action

The mechanism of action of 1-(1-{[1,1’-Biphenyl]-4-carbonyl}piperidin-4-yl)-3-cyclopropylimidazolidine-2,4-dione would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The biphenyl and piperidine moieties could play a role in binding affinity and specificity, while the imidazolidine-dione moiety could influence the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    1-(1-{[1,1’-Biphenyl]-4-carbonyl}piperidin-4-yl)-3-methylimidazolidine-2,4-dione: Similar structure but with a methyl group instead of a cyclopropyl group.

    1-(1-{[1,1’-Biphenyl]-4-carbonyl}piperidin-4-yl)-3-ethylimidazolidine-2,4-dione: Similar structure but with an ethyl group instead of a cyclopropyl group.

Uniqueness

The uniqueness of 1-(1-{[1,1’-Biphenyl]-4-carbonyl}piperidin-4-yl)-3-cyclopropylimidazolidine-2,4-dione lies in its cyclopropyl group, which can impart different steric and electronic properties compared to methyl or ethyl groups. This can influence the compound’s reactivity, stability, and interactions with biological targets, making it a distinct and valuable compound for research and development.

Properties

IUPAC Name

3-cyclopropyl-1-[1-(4-phenylbenzoyl)piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c28-22-16-26(24(30)27(22)21-10-11-21)20-12-14-25(15-13-20)23(29)19-8-6-18(7-9-19)17-4-2-1-3-5-17/h1-9,20-21H,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWERHTVRDLBUOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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